molecular formula C10H15ClN2O2S B1383065 Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride CAS No. 1422344-44-2

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride

Cat. No.: B1383065
CAS No.: 1422344-44-2
M. Wt: 262.76 g/mol
InChI Key: GXVPDDXIBJMJPP-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate;hydrochloride. This nomenclature precisely describes the compound's structural features, beginning with the ethyl ester functional group attached to the carboxylate position. The core heterocyclic system consists of a thiazolo[4,5-d]azepine framework, where the thiazole ring is fused to an azepine ring through the 4,5-positions of the thiazole and the d-positions of the azepine ring system. The tetrahydro designation indicates that four hydrogen atoms have been added to the azepine ring, resulting in partial saturation of this seven-membered heterocycle.

The structural representation reveals a complex bicyclic system where the thiazole ring contributes both sulfur and nitrogen heteroatoms, while the azepine ring provides an additional nitrogen atom within its seven-membered structure. The 4H designation specifically indicates the position of the additional hydrogen atom within the azepine ring system. The carboxylate functionality is positioned at the 2-position of the thiazole ring, creating an ethyl ester linkage that contributes to the compound's overall chemical properties. The InChI (International Chemical Identifier) string for the free base component is InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)9-12-7-3-5-11-6-4-8(7)15-9;/h11H,2-6H2,1H3;1H, which provides a standardized computational representation of the molecular structure.

The three-dimensional conformational characteristics of this compound are influenced by the rigidity imposed by the fused ring system, which restricts rotational freedom around the ring junction bonds. The presence of the ethyl carboxylate substituent introduces additional conformational flexibility through rotation around the ester linkage. The hydrochloride salt formation involves protonation of the azepine nitrogen, creating a positively charged ammonium center that is balanced by the chloride counterion.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride is 1422344-44-2. This unique identifier serves as the primary reference point for this specific salt form in chemical databases and regulatory documentation. The PubChem Compound Identification number is 121229800, providing an additional standardized reference for computational chemical databases. The parent compound, ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate (free base), is assigned PubChem Compound Identification number 121229175.

Alternative systematic names include ethyl 4H,5H,6H,7H,8H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride, which provides an equivalent nomenclature emphasizing the hydrogenation pattern through explicit H notation. Additional depositor-supplied synonyms encompass various formatting variations such as ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate;hydrochloride and Ethyl5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylatehydrochloride. Commercial identifiers include AKOS027429909, AS-72442, DB-119222, and W14846, which represent various supplier catalog numbers used in chemical procurement.

The InChIKey identifier GXVPDDXIBJMJPP-UHFFFAOYSA-N provides a hashed representation of the molecular structure that facilitates rapid database searching and cross-referencing. The Simplified Molecular-Input Line-Entry System representation is CCOC(=O)C1=NC2=C(S1)CCNCC2.Cl, which describes the connectivity pattern in a linear text format suitable for computational applications. These various identifier systems collectively ensure comprehensive chemical database coverage and facilitate accurate compound identification across different information systems and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₀H₁₅ClN₂O₂S, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is calculated as 262.76 grams per mole, as computed by PubChem using standardized atomic mass values. This molecular weight represents a significant increase from the free base form, which has a molecular weight of approximately 226.29 grams per mole, with the difference attributable to the incorporation of the hydrochloride counterion.

Component Molecular Formula Molecular Weight (g/mol) Contribution
Free Base C₁₀H₁₄N₂O₂S 226.29 Primary compound
Hydrochloride HCl 36.46 Salt formation
Total Salt C₁₀H₁₅ClN₂O₂S 262.76 Complete salt form

The atomic composition analysis reveals that carbon represents the largest elemental contribution by mass, accounting for approximately 45.7% of the total molecular weight. Hydrogen contributes approximately 5.8%, while nitrogen accounts for 10.7% of the molecular mass. The sulfur atom contributes 12.2%, oxygen atoms collectively represent 12.2%, and the chlorine atom from the hydrochloride salt accounts for 13.5% of the total molecular weight. This elemental distribution reflects the heterocyclic nature of the compound and the significant contribution of the salt-forming counterion to the overall molecular composition.

The exact mass of the compound, as determined through high-resolution mass spectrometry considerations, provides additional precision for analytical identification purposes. The polar surface area calculation yields a value that influences the compound's pharmaceutical properties, particularly regarding membrane permeability and bioavailability characteristics. The calculated logarithm of the partition coefficient provides insight into the compound's lipophilicity characteristics, which are modified significantly by the presence of the hydrochloride salt formation.

Salt Formation Rationale: Hydrochloride Counterion Considerations

The formation of ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate as a hydrochloride salt follows established pharmaceutical principles for optimizing drug properties through strategic counterion selection. Hydrochloride salt formation represents one of the most frequently employed pharmaceutical salt strategies, accounting for a significant proportion of marketed pharmaceutical products due to the favorable properties conferred by this particular counterion. The selection of hydrochloric acid as the counterion is based on several critical pharmaceutical considerations, including enhanced aqueous solubility, improved chemical stability, and favorable crystalline properties that facilitate drug development and manufacturing processes.

The fundamental chemistry underlying hydrochloride salt formation involves the protonation of the basic nitrogen atom within the azepine ring system. The lone pair of electrons on the azepine nitrogen accepts a proton from hydrochloric acid, forming a new nitrogen-hydrogen bond and creating a positively charged ammonium center. This acid-base reaction transforms the neutral parent compound into an ionic species, where the protonated nitrogen carries a positive charge that is balanced by the chloride counterion. The reaction follows the general mechanism: R-NH + HCl → R-NH₂⁺Cl⁻, where R represents the remainder of the thiazolo[4,5-d]azepine system.

The pKa considerations play a crucial role in determining the feasibility and stability of hydrochloride salt formation. According to established pKa rules, successful salt formation requires a pKa difference of at least two to three units between the acid and base components. For basic pharmaceutical compounds, the pKa of the drug substance should be at least two pH units higher than the pKa of the counterion acid to ensure strong binding energy between the ionic species and prevent dissociation under physiological conditions. The azepine nitrogen in this compound system possesses sufficient basicity to form a stable hydrochloride salt, ensuring that the salt complex remains intact during storage and formulation processes.

Enhanced aqueous solubility represents a primary advantage of hydrochloride salt formation for this compound. The ionic nature of the salt form significantly increases water solubility compared to the neutral parent compound, facilitating better dissolution in gastrointestinal fluids and potentially improving bioavailability. Research demonstrates that salt formation represents one of the most effective methods for increasing the solubility of weakly acidic and basic drugs, with hydrochloride being among the most commonly employed counterions for basic pharmaceutical entities. The increased dissolution rate associated with improved solubility directly impacts the pharmaceutical performance of the compound, particularly for oral administration routes where rapid dissolution is essential for therapeutic efficacy.

The crystalline properties of hydrochloride salts provide additional advantages for pharmaceutical development. Salt formation typically improves the crystallinity of drug substances, resulting in solid forms that are easier to purify, handle, and store compared to amorphous or poorly crystalline free base forms. Crystalline hydrochloride salts exhibit superior flow properties that are essential for manufacturing processes such as tablet compression and capsule filling. The formation of well-defined crystalline structures also enhances chemical stability by providing a more ordered molecular arrangement that resists degradation pathways.

Manufacturing convenience represents another significant factor favoring hydrochloride salt selection. Hydrochloric acid is readily available, cost-effective, and generally recognized as safe for pharmaceutical applications. The straightforward synthesis procedures for hydrochloride salt formation contribute to efficient manufacturing processes and regulatory acceptance. Previous research has established comprehensive precedent for hydrochloride salt approval in pharmaceutical applications, facilitating regulatory pathways for new drug development programs.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)9-12-7-3-5-11-6-4-8(7)15-9;/h11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVPDDXIBJMJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-44-2
Record name 4H-Thiazolo[4,5-d]azepine-2-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity based on available research findings.

Structure and Composition

  • Molecular Formula : C10H14N2O2S
  • Molecular Weight : 226.30 g/mol
  • CAS Number : 45792133
  • IUPAC Name : this compound

Physical Properties

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP1.16010
PSA53.16000

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. Characterization techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 NMR (13C-NMR), and high-resolution mass spectrometry (HRMS) are commonly employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have indicated that thiazolo[4,5-d]azepine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A derivative of thiazolo[4,5-d]azepine demonstrated a 10-fold increase in antiproliferative activity against MOLT-3 cell lines compared to standard treatments . The mechanism of action appears to involve disruption of microtubule dynamics, similar to that observed with colchicine derivatives.

Antimicrobial Activity

Thiazole-containing compounds have also been evaluated for their antimicrobial properties. This compound has shown:

  • In vitro Activity : Effective against a range of bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Other Biological Activities

Preliminary studies suggest that this compound may also possess:

  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines in cell culture models.
  • Neuroprotective Effects : Potential modulation of neurotransmitter systems indicating possible applications in neurodegenerative diseases.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusBiological ActivityReference
AntiproliferativeSignificant against MOLT-3
AntimicrobialEffective against bacteria
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveModulation of neurotransmitters

Scientific Research Applications

Medicinal Chemistry

Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride is primarily investigated for its pharmacological properties. Its structure suggests potential activity as a novel therapeutic agent in several areas:

Gastrointestinal Disorders

Research indicates that compounds similar to ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine derivatives exhibit significant anti-ulcerogenic activity. They are believed to act as histamine H2_2-receptor antagonists, which can inhibit gastric acid secretion and promote healing in gastric ulcers. Studies have demonstrated that these compounds can effectively reduce the incidence of stress-induced ulcers in animal models .

Neurological Applications

There is emerging evidence that thiazoloazepine derivatives may possess neuroprotective properties. They have been evaluated for their potential in treating neurological disorders such as epilepsy and migraine due to their ability to modulate neurotransmitter systems . The compound's efficacy in reducing seizure frequency and severity has been noted in preclinical studies.

Research Applications

This compound serves as an important research tool in various fields:

Drug Development

The compound is utilized in the development of new pharmaceuticals aimed at treating gastrointestinal and neurological disorders. Its unique structure allows researchers to explore modifications that could enhance its therapeutic efficacy or reduce side effects.

Mechanistic Studies

Researchers are using this compound to better understand the mechanisms underlying its pharmacological effects. Investigations into its interactions with specific receptors and pathways are ongoing, providing insights that could inform the design of next-generation therapeutics.

Case Studies and Experimental Findings

Several studies have documented the effects of ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine derivatives:

StudyFocusFindings
Usardi et al., 1974Anti-ulcer activityDemonstrated significant reduction in ulcer formation in rat models using thiazolo derivatives as H2_2-receptor antagonists .
Shay et al., 1945Gastric secretion inhibitionShowed that these compounds effectively inhibit gastric acid secretion in controlled experiments .
Recent Neuropharmacology StudiesSeizure modulationIndicated potential efficacy in reducing seizure activity in animal models with thiazolo derivatives exhibiting neuroprotective properties .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility
Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride 1422344-44-2 C₁₀H₁₅ClN₂O₂S ~262.5* Ethyl ester (COOEt) Not reported
B-HT933 (6-Ethyl-4H-oxazolo[4,5-d]azepin-2-amine dihydrochloride) 36067-72-8 C₉H₁₇Cl₂N₃O 274.16 Oxazolo ring, ethyl group, amine Not reported
B-HT920 (Talipexole dihydrochloride) 36085-73-1 C₁₀H₁₇Cl₂N₃S 282.23 Allyl group, amine Soluble in DMSO
2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride Not provided C₈H₁₃ClN₂S ~212.7* Methyl group Discontinued
5,6,7,8-Tetrahydro-4H-thiazolo[5,4-d]azepin-2-amine dihydrochloride 36085-64-0 C₇H₁₄Cl₂N₃S 267.18 Amine, no ester Not reported

*Calculated based on molecular formula.

Pharmacological and Functional Differences

Core Heterocycle Variations :

  • Thiazolo vs. Oxazolo Rings : Replacing the sulfur atom in the thiazole ring (target compound) with oxygen (B-HT933) reduces electron density and alters receptor binding. Thiazolo derivatives generally exhibit stronger interactions with sulfur-dependent enzymes or receptors .
  • Functional Groups :
  • Amine Group (B-HT920): Facilitates hydrogen bonding with adrenergic or dopaminergic receptors, explaining its role as a dopamine D₂ receptor agonist and α₂-adrenoceptor antagonist .

Biological Activity: B-HT920 (Talipexole): Clinically used for Parkinson’s disease due to dopamine agonist activity. It also modulates vascular tone via α₂-adrenoceptors in rabbit femoral arteries . Target Compound: Limited activity data, but the ethyl ester group may shift its selectivity toward other targets (e.g., serotonin receptors) compared to amine-bearing analogs. 2-Methyl Analog: Discontinued, likely due to inferior pharmacokinetic properties compared to ethyl or allyl derivatives .

Safety and Stability :

  • The amine dihydrochloride derivative (CAS: 36085-64-0) has documented safety data per UN GHS guidelines, including handling precautions for skin/eye irritation . Similar data for the target compound is unavailable.

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR): Substitution at the 2-position (ester vs. amine) significantly impacts receptor selectivity. Amine derivatives (e.g., B-HT920) favor catecholaminergic systems, while ester groups may target alternative pathways . The oxazolo ring in B-HT933 reduces potency at adrenoceptors compared to thiazolo analogs, highlighting sulfur’s role in binding .
  • Therapeutic Potential: The target compound’s ester group could be optimized for prodrug applications, where hydrolysis in vivo releases active metabolites.
  • Data Gaps :

    • Pharmacokinetic profiles (e.g., half-life, bioavailability) and exact mechanistic targets for the target compound require further investigation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride?

The compound can be synthesized via one-pot reactions involving Mannich bases or cyclization of thiouracil derivatives. For example, 6-amino-1-methyl-2-thiouracil reacts with primary amines and formalin under acidic conditions to form thiazolo-fused azepine scaffolds, followed by carboxylation and hydrochloridation . Key steps include optimizing reaction temperature (e.g., 40°C for thiouracil activation) and stoichiometric ratios (e.g., 4 equivalents of formalin). Purification often involves recrystallization or column chromatography using methanol/ethyl acetate gradients.

Q. How is the compound characterized structurally and analytically?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to verify azepine ring protons (δ 1.5–2.8 ppm for tetrahydro protons) and ester carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 302.0824 for C11_{11}H17_{17}ClN2_2O2_2S) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate purity (>98%) .

Q. What safety protocols are recommended for handling this compound?

  • Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Work in a fume hood to avoid inhalation of hydrochloride dust .
  • Regulatory compliance : Adhere to COSHH (Control of Substances Hazardous to Health) regulations for lab storage and waste disposal .

Advanced Questions

Q. What pharmacological targets and mechanisms are associated with this compound?

Structural analogs (e.g., Talipexole dihydrochloride) act as dual α2-adrenergic and dopamine D2 receptor agonists . To assess receptor affinity:

  • Radioligand binding assays : Use 3H^3H-clonidine (α2) and 3H^3H-spiperone (D2) in transfected HEK293 cells.
  • Functional assays : Measure cAMP inhibition (α2) or GTPγS binding (D2) in dose-response studies .
  • In vivo models : Evaluate hypotensive or locomotor effects in rodents, noting enantiomer-specific activity (e.g., R-configuration enhances α2 selectivity) .

Q. How can researchers resolve contradictions in reported receptor affinity data?

Discrepancies may arise from:

  • Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and retest .
  • Assay conditions : Vary buffer pH (6.5–7.5) or temperature (25°C vs. 37°C) to assess binding stability .
  • Receptor subtype specificity : Perform siRNA knockdown of α2A vs. α2B subtypes to isolate contributions .

Q. What strategies are recommended for optimizing in vivo pharmacokinetic studies?

  • Bioavailability enhancement : Formulate as a hydrochloride salt for improved solubility in saline (≥10 mg/mL) .
  • Plasma half-life extension : Conduct metabolic stability assays using liver microsomes (e.g., human CYP3A4 inhibition) .
  • Tissue distribution : Use LC-MS/MS to quantify compound levels in brain, liver, and plasma after IV/oral administration in rodents .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) for synthesis protocols; prioritize peer-reviewed methods .
  • Discrepancies in pharmacological data require rigorous enantiomeric and assay validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride

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